N-(oleoyl)-ceramide

Catalog No.
S631391
CAS No.
5966-28-9
M.F
C36H69NO3
M. Wt
563.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(oleoyl)-ceramide

CAS Number

5966-28-9

Product Name

N-(oleoyl)-ceramide

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide

Molecular Formula

C36H69NO3

Molecular Weight

563.9 g/mol

InChI

InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1

InChI Key

OBFSLMQLPNKVRW-RHPAUOISSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Solubility

Insoluble

Synonyms

N-C18:1-D-erythro-Ceramide; N-Oleoyl-D-erythro-sphingosine

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O

Sphingolipid and Ganglioside Biosynthesis:

N-(oleoyl)-ceramide serves as a crucial building block for the synthesis of more complex sphingolipids and gangliosides. These complex lipids play essential roles in various cellular functions, including cell signaling, recognition, and adhesion . Researchers utilize N-(oleoyl)-ceramide to investigate the mechanisms and regulation of sphingolipid and ganglioside biosynthesis, ultimately contributing to a better understanding of these essential cellular processes.

Signaling Pathways and Cellular Function:

N-(oleoyl)-ceramide can act as a signaling molecule within the cell, influencing various cellular processes. Studies have shown its involvement in cell differentiation, proliferation, and apoptosis (programmed cell death) https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-ceramide. Researchers employ N-(oleoyl)-ceramide to study its role in different signaling pathways and its impact on various cellular functions, providing valuable insights into cellular regulation and potential therapeutic targets for diseases associated with abnormal signaling.

Disease Models and Therapeutic Development:

N-(oleoyl)-ceramide levels have been linked to various pathological conditions, including neurodegenerative diseases, cancer, and skin disorders https://pubchem.ncbi.nlm.nih.gov/compound/N-Oleoyl-ceramide. Researchers utilize N-(oleoyl)-ceramide in disease models to understand its contribution to these pathologies and explore potential therapeutic strategies. By manipulating N-(oleoyl)-ceramide levels or targeting its associated pathways, researchers aim to develop novel therapeutic approaches for these diseases.

Analytical Standard for Mass Spectrometry:

N-(oleoyl)-ceramide with specific isotopic labeling serves as a valuable standard for mass spectrometry (MS) experiments. This technique allows researchers to identify and quantify various biomolecules, including N-(oleoyl)-ceramide and other sphingolipids, within biological samples. The availability of isotopically labeled N-(oleoyl)-ceramide facilitates accurate and reliable MS-based analysis, contributing to various research areas, including metabolomics and lipidomics .

Physical Description

Solid

XLogP3

13

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

N-oleoylsphingosine

Use Classification

Lipids -> Sphingolipids [SP] -> Ceramides [SP02] -> N-acylsphingosines (ceramides) [SP0201]

Dates

Modify: 2023-08-15
1. G. Wang et al. “Regulation of neural progenitor cell motility by ceramide and potential implications for mouse brain development” Journal ofNeurochemistry, Vol. 106(2) pp. 718-733, 20082. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003

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